molecular formula C7H5FN2O4 B060350 2-Amino-5-fluoro-4-nitrobenzoic acid CAS No. 174566-51-9

2-Amino-5-fluoro-4-nitrobenzoic acid

Cat. No.: B060350
CAS No.: 174566-51-9
M. Wt: 200.12 g/mol
InChI Key: WVJVJQGXIAONSG-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-fluoro-4-nitrobenzoic acid typically involves the nitration of 2-amino-5-fluorobenzoic acidThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, fluorination, and amination reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-5-fluoro-4-nitrobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Amino-5-nitrobenzoic acid: Lacks the fluoro group, resulting in different chemical properties.

    2-Fluoro-5-nitrobenzoic acid: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-4-fluoro-5-nitrobenzoic acid: A positional isomer with slightly different properties

Uniqueness: 2-Amino-5-fluoro-4-nitrobenzoic acid is unique due to the presence of both amino and fluoro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJVJQGXIAONSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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